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Compound of Interest

Compound Name: Dimethyl allylphosphonate

Cat. No.: B1585036

This guide provides a comprehensive technical overview of Dimethyl Allylphosphonate
(DMAP), a versatile organophosphorus compound. It is intended for researchers, chemists, and
drug development professionals who require a deep understanding of DMAP's chemical
properties, structure, synthesis, and reactivity. We will delve into the causality behind
experimental protocols and highlight its role as a valuable intermediate in modern organic
synthesis and materials science.

Introduction and Structural Elucidation

Dimethyl allylphosphonate (CAS No. 757-54-0) is a colorless liquid that serves as a pivotal
building block in various chemical transformations.[1] Its structure uniquely combines a reactive
allyl group with a phosphonate ester moiety, making it a bifunctional reagent capable of
participating in a wide array of reactions. This dual reactivity is the cornerstone of its utility,
allowing for the synthesis of complex molecular architectures.

Core ldentifiers:
o |[UPAC Name: 3-dimethoxyphosphorylprop-1-ene[2]
e CAS Number: 757-54-0[2][3]

e Molecular Formula: CsH1103P[1][2][3]
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e Molecular Weight: 150.11 g/mol [2][3]
e InChl Key: ZOSQAGGCVFVCNO-UHFFFAOYSA-N[2][3]
e SMILES: COP(=0)(CC=C)0C|2][3]

The molecule's architecture, featuring a phosphorus(V) center, is fundamental to its chemical
behavior, particularly in reactions involving the phosphonate carbanion.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is non-negotiable for
its effective use in a laboratory setting. These parameters dictate purification methods, reaction
conditions, and analytical characterization.

Physical Properties

The quantitative physical properties of DMAP are summarized below. These values are critical
for experimental design, particularly for distillative purification and for calculating molar

equivalents.
Property Value Unit Source
Molecular Weight 150.11 g/mol [2][3]
Boiling Point 181.3 °C at 760 mmHg [1]
Melting Point 41-42 °C at 0.5 mmHg [1]
Density 1.049 g/cm3 [1]
Refractive Index
(D) 1.436 - 1.440 [1]
Flash Point 77.8 °C [1]
LogP (Octanol/Water) 1.658 [11[3]

Spectroscopic Signature
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Spectroscopic analysis provides an unambiguous fingerprint for compound identification and
purity assessment.

» Nuclear Magnetic Resonance (NMR):

o H NMR: The proton NMR spectrum is characterized by distinct signals for the methoxy
protons (a doublet due to P-H coupling, ~3.7 ppm), the allylic methylene protons adjacent
to phosphorus (a doublet of doublets of triplets, ~2.6 ppm), and the vinyl protons of the
allyl group (~5.2-5.8 ppm).

o 13C NMR: The carbon spectrum will show signals for the methoxy carbons, the allylic
methylene carbon (coupled to phosphorus), and the two distinct vinyl carbons.

o 3P NMR: The phosphorus NMR spectrum displays a characteristic singlet in the
phosphonate region, typically around & 27-30 ppm (referenced to 85% H3POa4). Specific
data for DMAP in CDCls is available.[4] This single peak is a reliable indicator of reaction
completion during synthesis and confirms the phosphorus oxidation state.

e Infrared (IR) Spectroscopy: The IR spectrum of DMAP is dominated by several key
stretching frequencies that confirm its structure:

o P=0 Stretch: A strong, prominent absorption band is observed around 1246 cm~1. This
phosphoryl stretch is highly characteristic of phosphonates.[5]

o P-O-C Stretch: Strong bands typically appear in the 1030-1050 cm~1 region.

o C=C Stretch: A medium-intensity band for the allyl double bond is expected around 1645
cm~L,

o =C-H Stretch: A band corresponding to the vinyl C-H bonds appears just above 3000
cm~L,

e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry typically shows the
molecular ion peak (M*) at m/z 150. Key fragmentation patterns include the loss of methoxy
groups (-OCHs) and cleavage of the allyl group.[2]

Synthesis: The Michaelis-Arbuzov Reaction
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The most reliable and widely used method for synthesizing dialkyl alkylphosphonates, including
DMAP, is the Michaelis-Arbuzov reaction.[6][7] This reaction provides a direct and high-yielding
pathway to form a stable carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism:

e Sn2 Attack: The nucleophilic phosphorus atom of the trivalent trimethyl phosphite attacks the
electrophilic carbon of an allyl halide (e.g., allyl bromide). This forms a quasi-stable
phosphonium salt intermediate.[7]

o Dealkylation: The halide anion then attacks one of the methyl groups on the phosphonium
intermediate in a second Sn2 reaction. This step is typically the rate-determining and
irreversible part of the reaction, driven by the formation of the thermodynamically stable
phosphoryl (P=0) bond. The products are the desired dimethyl allylphosphonate and a
volatile methyl halide byproduct.[7]

The choice of a halide (Br > Cl) is critical; allyl bromide is more reactive than allyl chloride,
allowing the reaction to proceed under milder conditions. The reaction is often performed neat
or in a high-boiling solvent to facilitate the removal of the volatile methyl bromide byproduct,
driving the equilibrium towards the product.[8]

Caption: Michaelis-Arbuzov reaction pathway for DMAP synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning progress can be monitored and
confirmed at key stages. The synthesis is adapted from well-established procedures for
analogous phosphonates.[8]

Objective: To synthesize Dimethyl Allylphosphonate from Trimethyl Phosphite and Allyl
Bromide.

Materials:

o Trimethyl phosphite (P(OMe)s)
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Allyl bromide (CH2=CHCH:2Br)
Round-bottom flask with reflux condenser
Heating mantle and magnetic stirrer
Nitrogen or Argon gas supply

Distillation apparatus

Procedure:

System Preparation (Inert Atmosphere is Key): Assemble a round-bottom flask with a
magnetic stir bar and a reflux condenser. The entire apparatus must be dried thoroughly to
prevent hydrolysis of the phosphite. Purge the system with dry nitrogen or argon for 10-15
minutes. Causality: Trivalent phosphorus compounds are susceptible to oxidation, and
phosphites can hydrolyze. An inert atmosphere is crucial for high yield and purity.

Reagent Addition: Under a positive pressure of inert gas, charge the flask with freshly
distilled trimethyl phosphite (1.0 eq). Begin stirring and add allyl bromide (1.1 eq) dropwise.
Causality: A slight excess of the more volatile allyl bromide ensures the complete
consumption of the phosphite. The addition should be controlled as the initial S»2 reaction
can be exothermic.

Reaction: Gently heat the stirred mixture to 70-80 °C. The reaction progress can be
monitored by observing the formation of methyl bromide, which can be vented through a
bubbler. Maintain this temperature for 3-4 hours. Causality: Heating is required to drive the
second dealkylation step. The temperature is kept below the boiling point of allyl bromide to
maintain stoichiometry but high enough for a reasonable reaction rate.

Workup and Purification:

o After the reaction is complete (as indicated by the cessation of methyl bromide evolution
or by 3P NMR analysis of an aliquot), cool the mixture to room temperature.

o Remove any excess allyl bromide and the methyl bromide byproduct by distillation at
atmospheric pressure.
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o The crude dimethyl allylphosphonate is then purified by vacuum distillation. The product
is a colorless oil. Causality: Vacuum distillation is essential because DMAP has a relatively
high boiling point, and distillation at atmospheric pressure could lead to decomposition or
side reactions.

 Validation: Confirm the identity and purity of the final product using NMR (*H, 13C, 3!P), IR
spectroscopy, and Mass Spectrometry, comparing the obtained spectra with reference data.

Chemical Reactivity and Synthetic Utility

DMAP is a versatile reagent due to its two distinct reactive sites.

Reactions of the Allyl Group

The terminal double bond can participate in a variety of transformations:

o Polymerization: DMAP can be used as a monomer or co-monomer in polymerization
reactions to create phosphonated polymers, which exhibit enhanced flame retardancy and
thermal stability.[1] The phosphorus content acts as a fire retardant by forming a protective
char layer upon heating.[1]

e Ozonolysis: Cleavage of the double bond via ozonolysis provides a route to synthesize
diethyl 2-oxoethylphosphonate, a valuable intermediate for further functionalization.[9]

o Metathesis: The allyl group can participate in cross-metathesis reactions with other olefins in
the presence of ruthenium catalysts (e.g., Grubbs' catalyst), enabling the construction of
more complex phosphonated molecules.[9]

The Horner-Wadsworth-Emmons (HWE) Reaction

The most significant application of DMAP in organic synthesis is its use in the Horner-
Wadsworth-Emmons (HWE) reaction.[10][11] This reaction offers a reliable method for forming
alkenes, with a strong preference for the (E)-isomer, from aldehydes and ketones.[10][11]

Mechanistic Rationale: The HWE reaction begins with the deprotonation of the carbon alpha to
the phosphorus atom using a strong base (e.g., NaH, LDA) to form a highly nucleophilic
phosphonate carbanion.[10][11] This anion then attacks the carbonyl carbon of an aldehyde or
ketone. The resulting betaine intermediate rapidly rearranges to a four-membered
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oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate
byproduct.[11][12]

Advantages over the Wittig Reaction:

e The phosphonate carbanion is more nucleophilic and generally less basic than a Wittig ylide,
allowing for a broader substrate scope.[11]

e The byproduct is a dialkyl phosphate salt, which is easily removed by an aqueous workup,
simplifying product purification significantly.[10][13]

e The reaction typically exhibits high (E)-stereoselectivity, which is predictable and valuable in
target-oriented synthesis.[10][11]

Horner-Wadsworth-Emmons (HWE) Mechanism

Dimethyl Allylphosphonate

P(=0)(OMe)z

Phosphonate Carbanion  [CH=CH-CH-P(=0)(OMe)z]-

{(E)-Alkene | R-CH=CH-CH=CHz}

ase

{Phosphate Byproduct}

Click to download full resolution via product page
Caption: Generalized workflow of the HWE reaction using an allylic phosphonate.
Safety and Handling
As with any chemical reagent, proper handling of dimethyl allylphosphonate is essential.

o General Hazards: The compound is considered a combustible liquid.[1] Safety data sheets
for analogous compounds suggest it may cause skin and serious eye irritation.[14]
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» Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin,
eyes, and clothing.[15][16]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store
away from strong oxidizing agents.[16]

o First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15
minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh
air. In all cases of significant exposure, seek medical attention.[15][16]

Conclusion

Dimethyl allylphosphonate is a highly valuable and versatile reagent in the chemist's toolkit.
Its dual functionality allows for a broad range of synthetic transformations, from the creation of
flame-retardant polymers to the stereoselective synthesis of complex alkenes via the Horner-
Wadsworth-Emmons reaction. A firm grasp of its properties, synthesis via the Michaelis-
Arbuzov reaction, and subsequent reactivity is crucial for leveraging its full potential in
research, drug development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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